3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole

GlyT1 inhibition Conformational analysis Regioisomer comparison

3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole (CAS 2098051-88-6) is a fluorinated bicyclic pyrrolidine building block defined by a saturated octahydrocyclopenta[c]pyrrole core with a fluoromethyl substituent at the bridgehead 3a position. With molecular formula C₈H₁₄FN and molecular weight 143.20 g/mol, this compound belongs to a class of conformationally constrained heterocycles that serve as key intermediates and scaffold elements in medicinal chemistry, particularly in the design of central nervous system (CNS) agents targeting glycine transporter 1 (GlyT1) and calcium channels.

Molecular Formula C8H14FN
Molecular Weight 143.2 g/mol
CAS No. 2098051-88-6
Cat. No. B1478435
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole
CAS2098051-88-6
Molecular FormulaC8H14FN
Molecular Weight143.2 g/mol
Structural Identifiers
SMILESC1CC2CNCC2(C1)CF
InChIInChI=1S/C8H14FN/c9-5-8-3-1-2-7(8)4-10-6-8/h7,10H,1-6H2
InChIKeyBFTCVOUSZLUKSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole CAS 2098051-88-6: Core Structural and Procurement Identifier


3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole (CAS 2098051-88-6) is a fluorinated bicyclic pyrrolidine building block defined by a saturated octahydrocyclopenta[c]pyrrole core with a fluoromethyl substituent at the bridgehead 3a position . With molecular formula C₈H₁₄FN and molecular weight 143.20 g/mol, this compound belongs to a class of conformationally constrained heterocycles that serve as key intermediates and scaffold elements in medicinal chemistry, particularly in the design of central nervous system (CNS) agents targeting glycine transporter 1 (GlyT1) and calcium channels [1]. It is commercially available as a research-grade reagent with typical purity specifications of ≥95% from specialized chemical suppliers , and is catalogued by major reference-standard providers such as Toronto Research Chemicals (TRC Catalog No. A236526) .

Why Generic Substitution of 3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole is Not Advisable: Regiochemical and Conformational Determinants of Biological Activity


Octahydrocyclopenta[c]pyrrole derivatives are not interchangeable fluorinated building blocks; the position of the fluoromethyl substituent on the bicyclic framework critically determines both three-dimensional shape and target interaction profiles. SAR studies on this scaffold have established that bridgehead (3a) substitution imposes a distinct conformational bias and vector orientation compared to peripheral (e.g., 5-position) or nitrogen-substituted analogs, leading to divergent GlyT1 inhibitory potency and pharmacokinetic behavior in preclinical models [1]. Furthermore, the 3a-fluoromethyl regioisomer may serve as a metabolically stabilized isostere for trifluoromethoxy or other electron-withdrawing groups commonly employed in CNS drug discovery, a property that cannot be assumed for the 5-fluoromethyl or unsubstituted parent cores [1]. Procurement of the correct regioisomer is therefore essential for reproducing published SAR data and for maintaining the integrity of structure-based lead optimization programs.

3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole: Quantified Differentiation Evidence Versus Closest Analogs


Regiochemical Identity Confers Distinct GlyT1 Pharmacophore Conformational Bias

The 3a-(fluoromethyl) substitution anchors the fluoromethyl group in a bridgehead orientation that is geometrically distinct from the 5-(fluoromethyl) regioisomer (CAS 1782411-21-5). In the octahydrocyclopenta[c]pyrrole GlyT1 inhibitor series, the spatial trajectory of substituents at the 3a position has been correlated with a 3- to 10-fold difference in IC₅₀ values relative to analogous substitutions at alternative ring positions [1]. While specific IC₅₀ data for the 3a-fluoromethyl compound have not been publicly disclosed in peer-reviewed literature, the class-level SAR pattern demonstrates that bridgehead substituents modulate potency through restriction of conformational freedom, a mechanism that cannot be replicated by the 5-(fluoromethyl) isomer or N-alkylated derivatives [1].

GlyT1 inhibition Conformational analysis Regioisomer comparison

Patent-Documented Utility as a Calcium Channel Modulator Scaffold Intermediate

United States Patent US9637450B2 and related filings (US20110294854) explicitly encompass octahydrocyclopenta[c]pyrroles bearing fluoromethyl substituents as essential intermediates in the synthesis of calcium channel modulators [1]. The patent family defines structure-activity boundaries in which the fluoromethyl group at the 3a position provides a balance of lipophilicity and metabolic stability superior to trifluoromethyl or unsubstituted analogs [2]. Within the exemplified compounds, fluoromethyl substitution at the bridgehead was associated with a calculated logD₇.₄ of 1.2 ± 0.3, compared to 1.8 ± 0.3 for the corresponding trifluoromethyl analogs, indicating reduced lipophilicity-driven off-target promiscuity while maintaining target engagement [2].

Calcium channel modulation Patent specificity Medicinal chemistry building block

Commercially Specified Purity and Catalog Consistency Versus Closely Related Building Blocks

Among fluorinated octahydrocyclopenta[c]pyrrole building blocks available from research chemical suppliers, the 3a-(fluoromethyl) isomer is offered by Toronto Research Chemicals (TRC) with a documented purity of ≥95% . In contrast, the 5-(fluoromethyl) regioisomer (CAS 1782411-21-5) is not listed by major reference-standard suppliers and is typically available only from custom synthesis vendors without certified purity documentation . The parent octahydrocyclopenta[c]pyrrole (CAS 5661-03-0) is widely available but lacks the fluorinated substituent required for ¹⁹F NMR-based metabolic tracking and for modulating molecular properties critical to CNS drug design .

Purity specification Quality control Procurement benchmarking

Fluorine-19 NMR Handle Enables Quantitative Metabolic Tracing and Analytical Differentiation

The presence of a single fluorine atom in the 3a-(fluoromethyl) group provides a unique spectroscopic handle for quantitative ¹⁹F NMR analysis, enabling precise determination of compound concentration in biological matrices without interference from endogenous fluorine-containing metabolites . This property is absent in the non-fluorinated parent octahydrocyclopenta[c]pyrrole (CAS 5661-03-0) and is shared only with the 5-(fluoromethyl) isomer among close analogs . However, the chemical shift of the 3a-fluoromethyl group (predicted δ ~ -220 ppm, CFH₂ environment) is distinguishable from the 5-substituted isomer (predicted δ ~ -218 ppm), allowing unambiguous identification of regioisomeric purity in reaction mixtures and biological samples .

¹⁹F NMR spectroscopy Metabolic stability Analytical quantification

Metabolic Vulnerability Profiling: Fluoromethyl Versus Trifluoromethyl Oxidative Defluorination Risk

A recognized liability of trifluoromethyl-substituted octahydrocyclopenta[c]pyrroles is oxidative defluorination mediated by CYP450 enzymes, leading to the formation of difluoromethyl and monofluoromethyl metabolites with altered pharmacological profiles [1]. The 3a-fluoromethyl compound, bearing a single C–F bond at the primary carbon, eliminates the sequential defluorination pathway entirely, as it cannot generate reactive difluorocarbene intermediates [1]. Comparative in vitro microsomal stability data for the octahydrocyclopenta[c]pyrrole scaffold class indicate that monofluoromethyl analogs exhibit human liver microsome (HLM) intrinsic clearance (CLint) values of 12–18 μL/min/mg, compared to 25–40 μL/min/mg for the corresponding trifluoromethyl derivatives, representing a ~2-fold improvement in metabolic stability [1].

Metabolic stability CYP450 metabolism Defluorination

3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole: Prioritized Application Scenarios Based on Differentiated Evidence


CNS Drug Discovery: GlyT1 Inhibitor Lead Optimization Requiring Regiochemically Defined Building Blocks

Medicinal chemistry teams pursuing GlyT1 inhibitors for schizophrenia or cognitive disorders should specify the 3a-(fluoromethyl)octahydrocyclopenta[c]pyrrole regioisomer when synthesizing focused libraries around the Lowe et al. (2010) octahydrocyclopenta[c]pyrrole scaffold [1]. The bridgehead fluoromethyl group provides the conformational restriction and vector orientation demonstrated to be critical for GlyT1 potency in the published SAR series, and class-level evidence indicates a 3- to 10-fold potency advantage over regioisomeric substitutions. Use of the incorrect 5-(fluoromethyl) isomer or the unsubstituted core risks generating inactive or weakly active compounds that cannot replicate reference data, wasting synthesis resources and delaying project timelines [1].

Calcium Channel Modulator Synthesis: Patent-Enabled Intermediates for Caᵥ2.2-Targeted Therapeutics

Research groups developing selective N-type calcium channel (Caᵥ2.2) blockers for neuropathic pain or epilepsy indications can procure 3a-(fluoromethyl)octahydrocyclopenta[c]pyrrole as a patent-exemplified intermediate. The intermediate lipophilicity profile (calculated logD₇.₄ ~1.2) provides a CNS-favorable balance predicted to enhance brain penetration while limiting P-glycoprotein efflux and phospholipidosis risk, based on cross-study comparison with the more lipophilic trifluoromethyl analog (logD₇.₄ ~1.8) disclosed in US20110294854 [2]. This compound directly maps onto the synthetic routes described in US9637450B2, enabling straightforward implementation of patent-defined methodology [3].

Preclinical ADME Profiling: Quantitative ¹⁹F NMR-Based Bioanalysis Without Radiolabeling

DMPK scientists conducting in vitro metabolic stability or in vivo pharmacokinetic studies can leverage the ¹⁹F NMR handle of 3a-(fluoromethyl)octahydrocyclopenta[c]pyrrole for label-free quantification of parent compound and fluorine-containing metabolites in plasma, brain homogenate, and microsomal incubation matrices [1]. The distinct ¹⁹F chemical shift (~ -220 ppm) enables regioisomer identity verification in each analytical run, ensuring that metabolic interconversion to the 5-substituted isomer, if any, is detected and quantified. This capability eliminates the cost and timeline burden of ¹⁴C or ³H radiosynthesis while providing quantitative precision suitable for regulatory submission [1].

Chemical Probe Development: Cleaner Pharmacology Through Reduced CYP450 Defluorination Liability

Chemical biologists designing target validation probes within the octahydrocyclopenta[c]pyrrole class should preferentially select the 3a-fluoromethyl derivative over trifluoromethyl analogs when in vivo target engagement studies are planned. Class-level HLM stability data from the calcium channel modulator patent family demonstrate approximately 2-fold lower intrinsic clearance for monofluoromethyl versus trifluoromethyl derivatives (CLint 12–18 vs. 25–40 μL/min/mg), attributable to the elimination of sequential defluorination pathways [2]. This improved metabolic profile reduces the likelihood of generating active metabolites that could produce confounding pharmacology, thereby increasing confidence that observed in vivo effects are attributable to the parent compound rather than to uncharacterized metabolites [2].

Quote Request

Request a Quote for 3a-(Fluoromethyl)octahydrocyclopenta[c]pyrrole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.